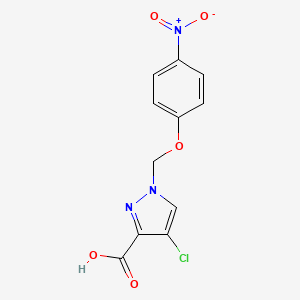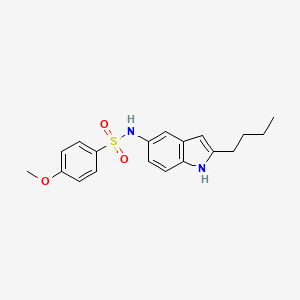
N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an indole ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in the development of new drugs.
Industry: Applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(2-Butyl-1H-indol-5-YL)-4-chlorobenzenesulfonamide: Similar structure with a chlorine atom instead of a methoxy group.
N-(2-Butyl-1H-indol-5-YL)-4-nitrobenzenesulfonamide: Contains a nitro group instead of a methoxy group.
Uniqueness
N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents.
Properties
CAS No. |
919490-51-0 |
|---|---|
Molecular Formula |
C19H22N2O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(2-butyl-1H-indol-5-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H22N2O3S/c1-3-4-5-15-12-14-13-16(6-11-19(14)20-15)21-25(22,23)18-9-7-17(24-2)8-10-18/h6-13,20-21H,3-5H2,1-2H3 |
InChI Key |
AKTITMHPOKXAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


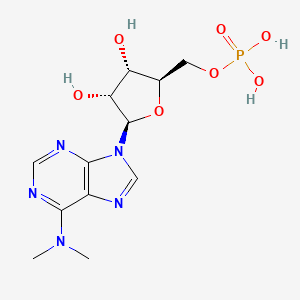
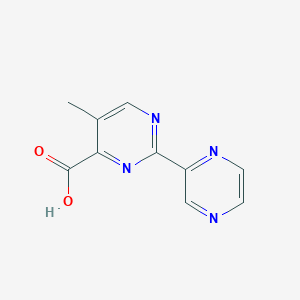
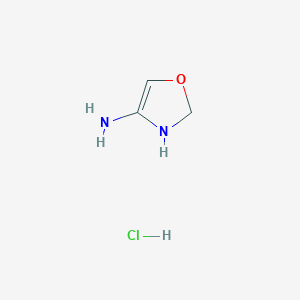
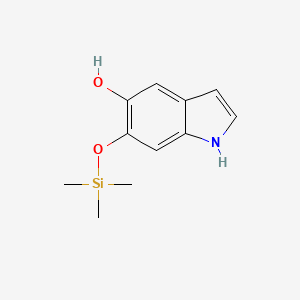
![2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B12939185.png)
![3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid](/img/structure/B12939187.png)

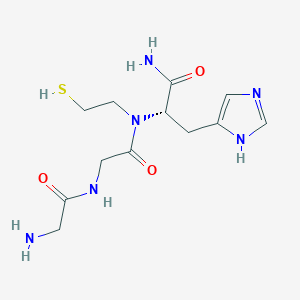
![3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one](/img/structure/B12939201.png)
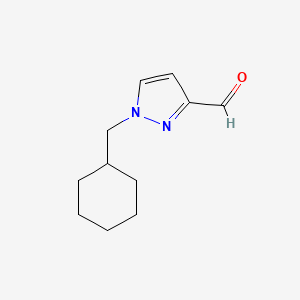
![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
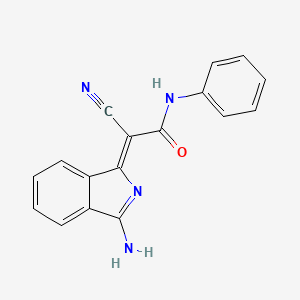
![4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)
